![molecular formula C17H10O2S B2751714 2-Thiophen-2-yl-benzo[h]chromen-4-one CAS No. 14756-28-6](/img/structure/B2751714.png)
2-Thiophen-2-yl-benzo[h]chromen-4-one
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Overview
Description
2-Thiophen-2-yl-benzo[h]chromen-4-one is a useful research compound. Its molecular formula is C17H10O2S and its molecular weight is 278.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound belongs to the class of oxygen-containing heterocycles , which are often involved in a broad variety of biological and pharmaceutical activities .
Mode of Action
The mode of action of 2-Thiophen-2-yl-benzo[h]chromen-4-one involves excited-state intramolecular proton transfer (ESIPT). After photo-excitation, the intramolecular proton transfer reaction with the H1 atom moving from O1 to O2 occurs more readily in both the dynamics and thermodynamics aspects . This process is facilitated by the strong hydrogen bond being further strengthened in the excited state .
Biochemical Pathways
The compound’s esipt mechanism suggests it may influence pathways involving proton transfer reactions .
Result of Action
The compound’s esipt mechanism suggests it may influence cellular processes involving proton transfer reactions .
Action Environment
It is known that the esipt process of this compound occurs after photo-excitation , suggesting that light exposure could be an important environmental factor influencing its action.
Scientific Research Applications
Synthesis and Molecular Structure
Research has highlighted the synthesis of various derivatives of 2-thiophen-2-yl-benzo[h]chromen-4-one. For instance, studies have focused on utilizing this compound as a precursor in creating biphenanthrenyls, emphasizing the role of noncovalent interactions in molecular conformations. This underscores the compound's significance in organic synthesis and materials science.
Proteomics Research
The compound is also utilized in proteomics research due to its biochemical properties. Its ability to interact with proteins and enzymes makes it a valuable tool for studying protein dynamics and interactions .
Antimicrobial Properties
A notable application of this compound derivatives is their antibacterial activity. Research has shown that certain derivatives exhibit moderate to good efficacy against various gram-positive and gram-negative bacterial strains . This suggests potential for development into new antimicrobial agents.
Antitubercular Activity
Recent studies have demonstrated that derivatives of this compound possess significant antitubercular properties. For example, compounds derived from benzo[b]thiophene structures have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, making them promising candidates for tuberculosis therapy . The mechanism involves inhibition of key enzymes critical for bacterial survival, as indicated by molecular docking studies that reveal strong binding affinities .
Photochemical Transformations
The compound has been investigated for its photochemical properties, particularly in reactions involving light-induced transformations. Studies have reported successful photochemical synthesis involving the intramolecular coupling of acetylenic groups with carbonyl centers, leading to the formation of angular tricyclic compounds . These reactions are significant for developing new materials and understanding photochemical mechanisms.
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antibacterial activity of synthesized derivatives against common bacterial strains. The results indicated that specific modifications to the thiophene moiety enhanced antimicrobial efficacy, suggesting structural optimization could lead to more potent agents.
Case Study 2: Antitubercular Activity
In vitro studies demonstrated that certain derivatives showed minimal inhibitory concentrations (MICs) as low as 0.60 μg/mL against dormant Mycobacterium bovis BCG strains. This highlights the potential for these compounds in treating latent tuberculosis infections .
Properties
IUPAC Name |
2-thiophen-2-ylbenzo[h]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2S/c18-14-10-15(16-6-3-9-20-16)19-17-12-5-2-1-4-11(12)7-8-13(14)17/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZQCLTUFZUGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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